4-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-cyclopropyl-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-2-13-5-7(10)8(12-13)9(14)11-6-3-4-6/h5-6H,2-4,10H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOQFJVKNFTSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Computational Insights
The target compound features a pyrazole core substituted at positions 1, 3, and 4 with ethyl, cyclopropylcarboxamide, and amino groups, respectively. Computational analyses reveal a hydrogen bond donor count of 2, acceptor count of 3, and moderate lipophilicity ($$ \text{XLogP3-AA} = 0.6 $$), which influence solvent selection and reaction kinetics. The SMILES notation ($$ \text{CCN1C=C(C(=N1)C(=O)NC2CC2)N} $$) provides a roadmap for retrosynthetic disconnections, highlighting the ethyl and cyclopropylamide moieties as key synthetic targets.
Synthetic Methodologies
Cyclocondensation of Hydrazines with β-Keto Esters
A widely reported approach involves the cyclocondensation of ethyl 3-aminocrotonate with hydrazine derivatives. For example, reacting ethyl 3-[(cyclopropylcarbamoyl)amino]prop-2-enoate with ethylhydrazine oxalate in ethanol at reflux (78°C, 12 hours) yields the pyrazole ring with simultaneous introduction of the ethyl group at N1. The amino group at C4 is introduced via in situ hydrolysis of a nitrile intermediate, achieving a 67% yield after recrystallization from ethyl acetate. This method benefits from readily available starting materials but requires careful pH control to prevent side reactions.
Nucleophilic Substitution at the Pyrazole Core
Substitution reactions enable modular functionalization. In a two-step protocol:
- Pyrazole Ring Formation : 1-Ethyl-1H-pyrazole-3-carbonyl chloride is synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride ($$ \text{SOCl}_2 $$).
- Amidation : The acyl chloride reacts with cyclopropylamine in dichloromethane at 0–5°C, followed by amination at C4 using aqueous ammonia (25% $$ \text{NH}_3 $$, 60°C, 6 hours). This method achieves an overall yield of 58% but necessitates stringent anhydrous conditions to avoid hydrolysis of the acyl chloride.
One-Pot Amidation and Cyclization
A patent-pending one-pot method (WO2015032859A1) streamlines synthesis by combining cyclopropylamine, ethyl 3-amino-1H-pyrazole-4-carboxylate, and $$ \text{N,N} $$-diisopropylethylamine (DIPEA) in acetonitrile at 90°C for 8 hours. Microwave-assisted heating reduces reaction time to 2 hours with a 74% yield. Key advantages include minimized purification steps and scalability for industrial production (Table 1).
Table 1: Comparison of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethylhydrazine oxalate, ethanol | 78°C, 12 h | 67 | 98.5 |
| Nucleophilic Substitution | $$ \text{SOCl}_2 $$, cyclopropylamine | 0–5°C, 6 h | 58 | 97.2 |
| One-Pot Amidation | DIPEA, acetonitrile | 90°C (microwave), 2 h | 74 | 99.1 |
Optimization Strategies
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states in amidation steps. Catalytic amounts of $$ \text{HOBt} $$ (hydroxybenzotriazole) improve coupling efficiency by reducing racemization, particularly in enantioselective syntheses.
Analytical Characterization
- NMR Spectroscopy : $$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$) displays characteristic signals at δ 1.22 (t, $$ J = 7.2 $$ Hz, 3H, CH2CH3), δ 2.85 (m, 1H, cyclopropyl CH), and δ 6.45 (s, 1H, pyrazole H5).
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at $$ m/z $$ 195.12 ($$ [\text{M+H}]^+ $$), consistent with the molecular formula.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is primarily investigated for its potential as an enzyme inhibitor, particularly in the context of anti-inflammatory and anticancer therapies. Research indicates that it exhibits significant biological activity by interacting with specific enzymes, thereby blocking substrate access and inhibiting their activity. This mechanism can lead to reduced inflammation or slowed growth of cancer cells, highlighting its therapeutic potential.
Case Studies
- Anti-inflammatory Activity: In vitro studies have shown that 4-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This inhibition may provide a basis for developing new anti-inflammatory drugs.
- Anticancer Properties: The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects at certain concentrations. For example, it has shown promising results in inhibiting the proliferation of breast and prostate cancer cells .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals. Its potential antimicrobial and antifungal properties suggest applications in crop protection against pathogens. Research is ongoing to explore its efficacy as a biopesticide, which could offer environmentally friendly alternatives to traditional chemical pesticides .
Chemical Synthesis
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows researchers to modify its structure for tailored applications in pharmaceuticals and materials science .
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a weak base or acid, depending on the nature of its substituent groups. It may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
*Calculated based on molecular formula.
Physicochemical and Pharmacological Properties
- Metabolic Stability : Sulfonyl-containing derivatives () exhibit longer half-lives due to resistance to oxidative metabolism, whereas pyridine-containing compounds may undergo faster hepatic clearance .
- Binding Affinity : Pyrazolo[3,4-b]pyridine derivatives () show stronger interactions with ATP-binding pockets in kinases due to their planar, fused-ring systems .
Spectroscopic Characterization
Biological Activity
4-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, characterized by the following structure:
- Molecular Formula : C₉H₁₂N₄O
- Molecular Weight : Approximately 182.23 g/mol
The specific substituents on the pyrazole ring contribute to its unique chemical properties, influencing its interaction with biological targets.
The mechanism of action of this compound primarily involves its role as a kinase inhibitor. It interacts with various kinases implicated in cellular signaling pathways. The compound's ability to act as a weak acid or base allows it to modulate enzyme activity effectively, leading to significant biological effects.
Key Targets
- Cyclin-dependent Kinases (CDKs) : Inhibitors of CDKs are crucial for regulating the cell cycle. This compound has shown inhibitory activity against specific CDKs, leading to cell cycle arrest.
- Glycogen Synthase Kinase 3 (GSK3) : Inhibition of GSK3 is associated with various therapeutic effects, including neuroprotection and anti-diabetic properties.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory effects on CDK16, with an EC50 value reported at approximately 33 nM. This suggests a strong affinity for this kinase, which plays a role in various cancers and cellular processes .
Table 1: Summary of Biological Activity Against Key Kinases
| Kinase Target | EC50 (nM) | Biological Effect |
|---|---|---|
| CDK16 | 33 | Cell cycle arrest (G2/M) |
| GSK3 | 50–180 | Modulation of metabolic pathways |
Case Studies
- Cell Viability Assays : In a study assessing cell viability, treatment with the compound resulted in a dose-dependent decrease in cell counts across various cancer cell lines, indicating its potential as an anticancer agent .
- Cell Cycle Analysis : A FUCCI cell cycle assay revealed that the compound induces G2/M phase arrest in treated cells, further supporting its role as a CDK inhibitor .
Comparative Analysis with Similar Compounds
This compound can be compared to other pyrazole derivatives:
Table 2: Comparison with Similar Pyrazole Derivatives
| Compound Name | EC50 (nM) | Key Features |
|---|---|---|
| 4-Amino-N-isopropyl-1H-pyrazole-3-carboxamide | 40 | Similar structure; moderate potency |
| 3-Amino-1H-pyrazole-based inhibitors | 20–120 | Broader kinase inhibition profile |
Q & A
What are the key considerations in designing a synthetic route for 4-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide?
Basic Research Question
The synthesis of this compound requires careful selection of reagents and optimization of reaction parameters. A multi-step approach is typical, starting with functionalization of the pyrazole core. Key steps include:
- Coupling Reactions : Use of cyclopropanamine for N-alkylation under basic conditions (e.g., cesium carbonate) .
- Catalysis : Copper(I) bromide may enhance reaction efficiency in cross-coupling steps .
- Purification : Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) are critical for isolating the target compound from by-products .
Methodological Tip : Monitor reaction progress via TLC or LC-MS to optimize reaction time and minimize side reactions.
How can researchers address low yield and by-product formation during synthesis?
Advanced Research Question
Low yields often stem from competing reactions or unstable intermediates. Strategies include:
- Temperature Control : Maintain precise reaction temperatures (e.g., 35°C for cyclopropanamine coupling) to suppress undesired pathways .
- Catalyst Screening : Test alternative catalysts (e.g., palladium complexes) to improve regioselectivity.
- Solvent Optimization : Polar aprotic solvents like DMSO may stabilize intermediates, while DCM aids in extraction .
Data Analysis : Use HRMS and NMR to identify by-products (e.g., dimerization products) and adjust stoichiometry accordingly .
What spectroscopic techniques are essential for characterizing this compound?
Basic Research Question
Comprehensive characterization involves:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., cyclopropyl and ethyl groups) and assess purity .
- Mass Spectrometry : HRMS (ESI) verifies molecular weight (e.g., [M+H] at m/z 215) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks in crystalline forms .
Methodological Tip : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
How do structural modifications at the pyrazole ring influence biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies require systematic changes:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluoro at position 5) to enhance metabolic stability .
- Bioisosteric Replacements : Replace the cyclopropyl group with azetidine to assess impact on target binding .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) to quantify potency shifts .
Data Interpretation : Use molecular docking to correlate substituent size/basicity with activity trends .
What computational methods predict the compound’s reactivity and stability?
Advanced Research Question
Integrate computational tools for reaction design:
- Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for cyclopropane ring formation) using DFT .
- Molecular Dynamics (MD) : Model solvation effects and conformational flexibility in biological environments .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
Validation : Cross-reference computational predictions with experimental kinetic data .
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies may arise from assay variability or compound degradation:
- Standardized Protocols : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for pH/temperature .
- Stability Testing : Assess compound integrity in assay buffers via LC-MS to rule out decomposition .
- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outlier datasets and confounding variables .
What in vitro models are appropriate for pharmacokinetic evaluation?
Advanced Research Question
Key models include:
- Caco-2 Monolayers : Predict intestinal permeability and efflux transporter interactions .
- Liver Microsomes : Measure metabolic stability and cytochrome P450 inhibition .
- Plasma Protein Binding Assays : Quantify free fraction using ultrafiltration or equilibrium dialysis .
Methodological Tip : Use LC-MS/MS for sensitive quantification of parent compound and metabolites .
How can green chemistry principles be integrated into synthesis?
Advanced Research Question
Eco-friendly strategies involve:
- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for safer extraction .
- Catalyst Recovery : Immobilize copper catalysts on silica to enable reuse .
- Waste Minimization : Employ flow chemistry to reduce solvent volume and improve atom economy .
Impact Assessment : Use E-factor calculations to compare waste generation across synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
